3-(4-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
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Overview
Description
3-(4-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound with a unique structure that combines elements of benzyl, chromeno, and oxazin groups
Preparation Methods
The synthesis of 3-(4-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzyl chloride with a suitable chromeno derivative under basic conditions, followed by cyclization and oxazin formation. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, where nucleophiles such as amines or thiols replace the chlorine atom. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid.
Scientific Research Applications
3-(4-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to alterations in cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-(4-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one include other benzyl and chromeno derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, compounds like chromeno[4,3-b]pyrano[6,5-b]quinoline derivatives exhibit different pharmacological profiles and are used in various therapeutic applications . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18ClNO3 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C21H18ClNO3/c22-14-6-4-13(5-7-14)10-23-11-18-19(25-12-23)9-8-16-15-2-1-3-17(15)21(24)26-20(16)18/h4-9H,1-3,10-12H2 |
InChI Key |
KTXRBXGCBJFSDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC4=C3CN(CO4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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